molecular formula C14H14N4O3S2 B5004360 2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine

Cat. No.: B5004360
M. Wt: 350.4 g/mol
InChI Key: HAAFTOGAGIKAOF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine is a complex organic compound that features a thiophene ring, a sulfonylguanidine group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . The resulting thiophene derivative is then subjected to further reactions to introduce the sulfonylguanidine group and the enone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The enone moiety can be reduced to form the corresponding alcohol.

    Substitution: The sulfonylguanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine involves its interaction with specific molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. The sulfonylguanidine group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine is unique due to the combination of its structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S2/c15-14(16)18-23(20,21)11-5-3-10(4-6-11)17-8-7-12(19)13-2-1-9-22-13/h1-9,17H,(H4,15,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAFTOGAGIKAOF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.